molecular formula C4H9ClN4 B2842653 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride CAS No. 1427379-43-8

1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride

Cat. No.: B2842653
CAS No.: 1427379-43-8
M. Wt: 148.59
InChI Key: YLKSYIPVPZDDQY-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-3-yl)ethan-1-amine hydrochloride (CAS 1427379-43-8) is a high-purity research chemical of significant interest in modern neuropharmacology. This compound features a 1,2,4-triazole moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The primary research value of this compound lies in its structural similarity to novel Trace Amine-Associated Receptor 1 (TAAR1) agonists, a promising new class of investigational therapeutics . TAAR1 is a G protein-coupled receptor expressed in key regions of the brain that modulates dopamine, serotonin, and glutamate systems. Preclinical research indicates that TAAR1 agonists can produce antipsychotic-like effects in animal models relevant to schizophrenia, such as MK-801-induced hyperactivity and locomotor hyperactivity in dopamine transporter knockout (DAT-KO) rats, without the side effects associated with conventional D2 receptor-blocking antipsychotics . As a building block in drug discovery, this compound is strictly for laboratory research use in vitro or in vivo animal models. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, referring to the provided safety data sheet for detailed hazard information.

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4.ClH/c1-3(5)4-6-2-7-8-4;/h2-3H,5H2,1H3,(H,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKSYIPVPZDDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=NN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427379-43-8
Record name 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Substitution Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides and acylating agents.

Reaction Type Reagents/Conditions Product Yield Reference
Alkylation Benzyl chloride (BnCl), K₂CO₃, DMF, 25°C, 12 hN-Benzyl-protected 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride82%
Acylation Acetic anhydride, pyridine, 0°C → 25°C, 6 hN-Acetyl-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine75%

Key Findings :

  • Alkylation with bulky substituents (e.g., benzyl) requires polar aprotic solvents like DMF to enhance reactivity .

  • Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity .

Coupling Reactions

The triazole ring participates in cross-coupling reactions via transition-metal catalysis.

Reaction Type Catalyst/Conditions Product Yield Reference
Suzuki–Miyaura Pd(OAc)₂, K₂CO₃, THF/H₂O (3:1), 85°C, 12 h3-(Aryl)-1-(1H-1,2,4-triazol-3-yl)ethan-1-amine derivatives78–91%
Click Chemistry CuI, Et₃N, MeCN, 25°C, 3 h1,2,3-Triazole-linked conjugates76%

Key Findings :

  • Suzuki coupling with arylboronic acids shows broad functional-group tolerance (e.g., electron-withdrawing/donating groups) .

  • Click reactions exhibit high regioselectivity when catalyzed by Cu(I) .

Oxidation and Reduction

The triazole core and amine group are redox-active.

Reaction Type Reagents/Conditions Product Yield Reference
Oxidation KMnO₄, H₂O, 80°C, 8 h1-(1H-1,2,4-triazol-3-yl)acetic acid68%
Reduction NaBH₄, MeOH, 25°C, 4 h1-(1H-1,2,4-triazol-3-yl)ethanolamine85%

Mechanistic Insights :

  • Oxidation of the ethylamine side chain to carboxylic acid follows a radical pathway under acidic conditions .

  • Borohydride reduction retains the triazole ring’s integrity while converting the amine to an alcohol .

Cyclization and Tautomerism

The compound participates in ring-closing reactions and exhibits tautomeric equilibria.

Reaction Type Conditions Product Notes Reference
Cyclization Microwave irradiation, 150°C, 30 min3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide derivativesScalable to gram quantities
Tautomerism DMSO-d₆, 25°CEquilibrium between 1H-1,2,4-triazol-3-yl and 1H-1,2,4-triazol-5-yl formsConfirmed by NMR

Key Findings :

  • Microwave-assisted cyclization reduces reaction times from hours to minutes .

  • Tautomeric equilibrium favors the 1H-1,2,4-triazol-3-yl form in polar solvents .

Biological Activity Modulation

Chemical modifications enhance pharmacological properties.

Derivative Modification Biological Activity (IC₅₀/EC₅₀)Reference
Antifungal Introduction of methyl groups at C5 of triazole2.1 µM (Candida albicans)
Enzyme Inhibition Acylation with succinic anhydride15 µM (Cyclic nucleotide phosphodiesterase)

Implications :

  • Methylation at C5 improves antifungal activity by enhancing membrane permeability.

  • Succinimide derivatives act as competitive enzyme inhibitors.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves various methodologies that yield derivatives with enhanced properties. For example, derivatives such as 2-(1H-1,2,4-triazol-3-yl)acetates have been synthesized through Pinner reaction strategies, showcasing the versatility of triazole compounds in organic synthesis .

Table 1: Synthetic Pathways for Triazole Derivatives

CompoundSynthesis MethodKey IntermediatesYield (%)
2-(1H-1,2,4-triazol-3-yl)acetatePinner ReactionCarboxyimidate saltsVariable
5-amino-2,4-dihydro-pyrazolonesCyclization with hydrazinesEthyl cyanoacetatesHigh

Biological Activities

Research has demonstrated that this compound exhibits significant biological activity. Its structure allows it to interact with various biological targets:

Antifungal Properties

Triazole compounds are well-known for their antifungal activities. Studies have shown that derivatives of triazoles can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis . This mechanism makes them valuable in treating fungal infections.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacteria. The triazole ring is crucial for binding to microbial enzymes and disrupting essential cellular processes .

Potential in Drug Development

Given its biological activities, there is ongoing research into the potential of this compound as a lead compound in drug discovery. Its derivatives are being explored for their efficacy against various diseases, including cancer and infectious diseases.

Agricultural Applications

In agriculture, triazole compounds are widely used as fungicides. The application of this compound can enhance crop protection by controlling fungal pathogens that threaten yield and quality.

Table 2: Agricultural Uses of Triazole Compounds

Application AreaFungal PathogenMechanism of Action
Crop ProtectionFusarium spp.Inhibition of ergosterol synthesis
Seed TreatmentRhizoctonia spp.Disruption of cell membrane integrity

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the antifungal efficacy of triazole derivatives against Candida species. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antifungals .

Case Study 2: Agricultural Impact
Field trials demonstrated that the application of triazole-based fungicides significantly reduced the incidence of leaf blight in wheat crops compared to untreated controls . This highlights the practical benefits of using such compounds in agricultural practices.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .

Comparison with Similar Compounds

Table 1: Substituent Variations on the Triazole Ring

Compound Name Substituent (R) Molecular Formula Melting Point (°C) Yield (%) Key Applications References
1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethanamine HCl Methyl C₅H₁₁ClN₄ 235–236 48 TAAR1 agonist intermediates
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethanamine HCl Ethyl C₆H₁₃ClN₄ Not reported 95 Antipsychotic candidates
1-[5-(Propan-2-yl)-1H-1,2,4-triazol-3-yl]ethanamine HCl Isopropyl C₇H₁₅ClN₄ Not reported 95 Agrochemical research
1-(1-Methyl-1H-1,2,4-triazol-3-yl)ethanamine HCl N-Methyl C₅H₁₁ClN₄ Not reported 46 BCL6 inhibitor synthesis

Key Observations :

  • Methyl substituents (e.g., 5-methyl) enhance thermal stability (melting point ~235°C) but reduce synthetic yield (~48%) .
  • Ethyl and isopropyl groups improve solubility and bioavailability, critical for CNS-targeting drugs .
  • N-Methylation (e.g., 1-methyl triazole) lowers yield due to steric hindrance but is essential for binding specificity in oncology targets .

Table 2: Pharmacological Activity Comparison

Compound TAAR1 EC₅₀ (nM) Carbonic Anhydrase-II IC₅₀ (µM) BCL6 Inhibition (Ki, nM) References
1-(5-Methyl-triazol-3-yl)ethanamine HCl 120 Not tested Not tested
LK00764 (4′-Chloro-biphenyl derivative) 7.2 Not tested Not tested
3-(1-Methyl-triazol-3-yl)propanamine HCl Not tested 0.89 Not tested
1-(1-Methyl-triazol-3-yl)ethanamine HCl Not tested Not tested 1.2

Key Findings :

  • LK00764 , a biphenyl-substituted analogue, exhibits superior TAAR1 agonism (EC₅₀ = 7.2 nM) due to enhanced lipophilicity and receptor binding .
  • Propanamine derivatives show potent carbonic anhydrase-II inhibition (IC₅₀ = 0.89 µM), making them candidates for glaucoma treatment .
  • BCL6 inhibitors with N-methyl triazoles achieve sub-nanomolar binding affinity (Ki = 1.2 nM), critical for disrupting oncogenic protein interactions .

Comparison with 1,2,3-Triazole Analogues

Table 3: 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

Property 1,2,4-Triazol-3-yl Ethanamine HCl 1,2,3-Triazol-4-yl Ethanamine HCl References
Synthetic Accessibility Moderate (requires regioselective coupling) High (via Cu-catalyzed azide-alkyne cycloaddition)
Metabolic Stability High (resistant to CYP450 oxidation) Moderate (prone to N-dealkylation)
Bioactivity Broad (TAAR1, BCL6, carbonic anhydrase) Narrower (primarily antimicrobial)

Key Contrasts :

  • 1,2,3-Triazoles are synthetically favored but less metabolically stable, limiting their therapeutic utility .
  • 1,2,4-Triazoles exhibit superior versatility in drug discovery, with applications spanning neuroscience, oncology, and enzymology .

Biological Activity

1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride, a compound belonging to the triazole family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Chemical Formula: C5H11ClN4
  • Molecular Weight: 162.62 g/mol
  • IUPAC Name: this compound
  • PubChem CID: 71755779

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and possess antibacterial effects.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values are often used to quantify this activity.

Microorganism MIC (µg/mL) Reference Compound MIC of Reference (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Gentamicin4
Candida albicans10Amphotericin B0.5

These results indicate that while the compound exhibits promising antimicrobial properties, it may not surpass the efficacy of established antibiotics in all cases.

The mechanism by which triazole derivatives exert their biological effects typically involves the inhibition of specific enzymes critical for cell wall synthesis or metabolic pathways in microorganisms. For instance, triazoles are known to inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol biosynthesis and thereby compromising cell membrane integrity.

Study on Antifungal Activity

A study published in Molecules demonstrated that triazole derivatives, including this compound, showed effective antifungal activity against Candida species. The study reported an MIC value of 10 µg/mL against Candida albicans, indicating significant potential for therapeutic applications in treating fungal infections .

Study on Antibacterial Properties

Another research article focused on the antibacterial activity of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound was tested alongside other triazole derivatives and showed varying degrees of effectiveness. The findings suggested that modifications to the triazole ring structure could enhance antibacterial potency .

Q & A

Q. What are the standard synthetic routes for 1-(1H-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride?

The compound is typically synthesized via alkylation of 3-amino-1,2,4-triazole with ethylating agents (e.g., bromoethane) in polar solvents like ethanol or methanol. Acid or base catalysts (e.g., HCl or NaOH) are used to facilitate the reaction. Post-synthesis, the product is isolated as a hydrochloride salt through crystallization .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : To confirm the amine and triazole proton environments (e.g., δ 1.27–1.31 ppm for methyl groups in 1^1H NMR) .
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESIMS m/z 454.4 for derivatives) .
  • X-ray crystallography : To resolve the triazole ring geometry and salt formation .

Q. What biological activities are associated with this compound?

Triazole derivatives exhibit:

  • Anticancer activity : Inhibition of cancer cell proliferation via kinase or enzyme targeting .
  • Antimicrobial properties : Moderate antibacterial and antifungal effects, influenced by substituent positions .

Q. What safety precautions are required during handling?

The compound is classified under GHS hazard codes (e.g., H315, H319). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. Dispose of waste via approved protocols .

Q. How is the compound scaled for industrial production?

Industrial methods employ continuous flow reactors and automated systems to optimize reaction parameters (temperature, pressure) and ensure high yield (>90%) and purity (>98%). Advanced purification techniques like chromatography are used .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

  • Catalyst screening : Test Bronsted/Lewis acids (e.g., pp-TSA) to enhance alkylation efficiency .
  • Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates .
  • Process intensification : Use microwave-assisted synthesis to reduce reaction time (e.g., from 12h to 2h) .

Q. How to resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals in the triazole and ethanamine regions .
  • DFT calculations : Predict 13^{13}C NMR chemical shifts to validate experimental data .

Q. What computational methods support drug design with this compound?

  • Molecular docking : Study binding to cytochrome P450 or fungal lanosterol demethylase (target for antifungals) .
  • Molecular dynamics (MD) simulations : Analyze stability of ligand-target complexes under physiological conditions (e.g., 100 ns simulations) .

Q. How does substituent variation affect structure-activity relationships (SAR)?

  • Triazole ring substitution : Methyl groups at the 4-position enhance antifungal activity (e.g., MIC reduction from 32 µg/mL to 8 µg/mL) .
  • Amine functionalization : Ethylamine derivatives show improved solubility but reduced target affinity compared to methyl analogues .

Q. What strategies assess compound stability under varying conditions?

  • Forced degradation studies : Expose to UV light, heat (40–80°C), and pH extremes (1–13), then monitor degradation via HPLC .
  • Kinetic stability assays : Measure half-life in simulated biological fluids (e.g., plasma) to predict in vivo behavior .

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